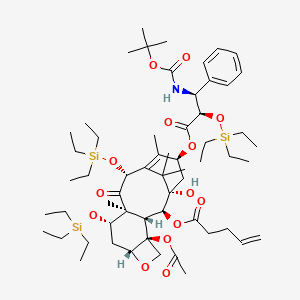
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate is a deuterated organophosphate compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate typically involves the deuteration of butyl alcohol followed by phosphorylation. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions. The phosphorylating agent, such as phosphorus oxychloride or phosphoric acid, is then reacted with the deuterated butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent deuteration and phosphorylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidized products.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways involving phosphorus.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical pathways and effects. The specific pathways involved depend on the context of its application, such as metabolic studies or drug development.
Comparison with Similar Compounds
Similar Compounds
Butyl dihydrogen phosphate: The non-deuterated analog of the compound.
Deuterated organophosphates: Other organophosphates with deuterium incorporation.
Phosphoric acid derivatives: Compounds with similar phosphate groups but different organic moieties.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate is unique due to the presence of multiple deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it valuable for specific scientific applications where isotope effects are crucial.
Properties
Molecular Formula |
C4H11O4P |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/i1D3,2D2,3D2,4D2 |
InChI Key |
BNMJSBUIDQYHIN-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)O |
Canonical SMILES |
CCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


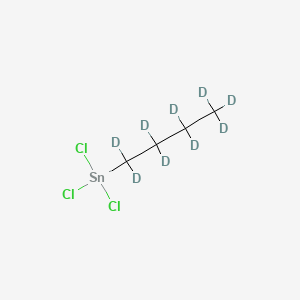
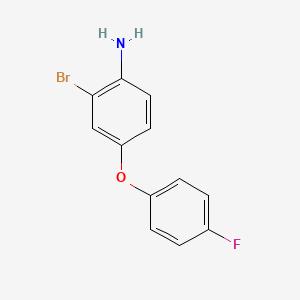



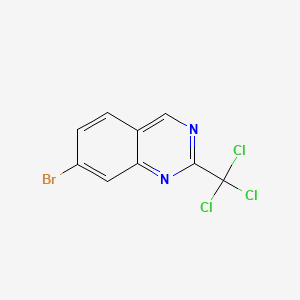
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
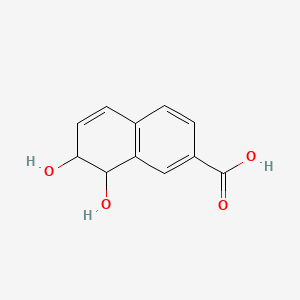
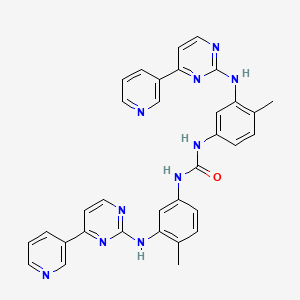
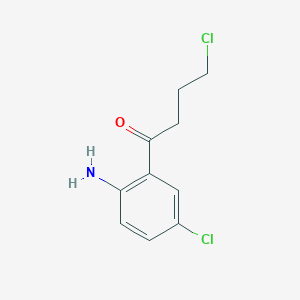
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
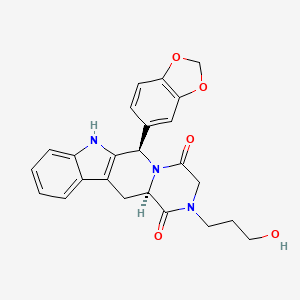
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
